![molecular formula C11H13N5O2S B5622857 ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, showcasing the complexity and the innovative approaches used in modern organic synthesis. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives reveals the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives under specific conditions, leading to the formation of compounds with significant structural similarities to the compound (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been elucidated through various spectroscopic techniques. For instance, compounds derived from the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate demonstrate complex structural features, confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).
Chemical Reactions and Properties
The chemical behavior of ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate and its derivatives under various conditions can lead to a range of reactions, including cyclization, substitution, and addition reactions. The synthesis of tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers from isomeric 1,2,4-triazole ligands highlights the reactivity of similar structures in forming complex coordination compounds (Hu et al., 2016).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Research into similar compounds provides insights into the intermolecular forces and crystalline structures that influence these properties. For example, the crystal structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate demonstrates the importance of X-ray diffraction studies in elucidating the arrangement of molecules in solid states (Farghaly & Gomha, 2011).
Chemical Properties Analysis
The chemical properties of ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, including reactivity, stability under various conditions, and interaction with other chemicals, are fundamental to its application in synthesis and other areas. Studies on related compounds highlight the versatility and reactivity of this chemical framework, offering insights into potential chemical transformations and applications (Mohamed, 2021).
properties
IUPAC Name |
ethyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-2-18-9(17)7-19-11-15-14-10(16(11)12)8-3-5-13-6-4-8/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRMWNJGVJHDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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